molecular formula C22H29NO2.C16H33NO2<br>C38H62N2O4 B14147837 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime, mixt. with (2-hydroxy-5-nonylphenyl)phenylmethanone oxime CAS No. 39453-37-7

6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime, mixt. with (2-hydroxy-5-nonylphenyl)phenylmethanone oxime

Cat. No.: B14147837
CAS No.: 39453-37-7
M. Wt: 610.9 g/mol
InChI Key: BSRKJFGTFRITNT-AYFQBXJRSA-N
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Description

6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime, mixt. with (2-hydroxy-5-nonylphenyl)phenylmethanone oxime is a complex chemical compound with significant applications in various fields. This compound is known for its unique structure and properties, making it valuable in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime involves several steps. The primary method includes the reaction of 5,8-diethyl-7-hydroxy-6-dodecanone with hydroxylamine to form the oxime derivative. The reaction typically occurs under acidic or basic conditions, depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted oxime compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, facilitating their extraction and separation. Additionally, the compound’s unique structure allows it to interact with biological molecules, potentially inhibiting microbial growth and other biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 5,8-Diethyl-7-hydroxy-6-dodecanone oxime
  • (2-Hydroxy-5-nonylphenyl)phenylmethanone oxime
  • 5,8-Diethyl-7-hydroxydodecan-6-one oxime

Uniqueness

6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound in various fields .

Properties

CAS No.

39453-37-7

Molecular Formula

C22H29NO2.C16H33NO2
C38H62N2O4

Molecular Weight

610.9 g/mol

IUPAC Name

(7E)-5,8-diethyl-7-hydroxyiminododecan-6-ol;2-[4-[(Z)-hydroxyiminomethyl]phenyl]-5-nonylphenol

InChI

InChI=1S/C22H29NO2.C16H33NO2/c1-2-3-4-5-6-7-8-9-18-12-15-21(22(24)16-18)20-13-10-19(11-14-20)17-23-25;1-5-9-11-13(7-3)15(17-19)16(18)14(8-4)12-10-6-2/h10-17,24-25H,2-9H2,1H3;13-14,16,18-19H,5-12H2,1-4H3/b23-17-;17-15+

InChI Key

BSRKJFGTFRITNT-AYFQBXJRSA-N

Isomeric SMILES

CCCCCCCCCC1=CC(=C(C=C1)C2=CC=C(C=C2)/C=N\O)O.CCCCC(CC)C(/C(=N/O)/C(CC)CCCC)O

Canonical SMILES

CCCCCCCCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C=NO)O.CCCCC(CC)C(C(=NO)C(CC)CCCC)O

Origin of Product

United States

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